molecular formula C12H22O B14152099 2-Dodecen-4-one CAS No. 65570-26-5

2-Dodecen-4-one

Cat. No.: B14152099
CAS No.: 65570-26-5
M. Wt: 182.30 g/mol
InChI Key: RBDKOLXWSXOZLC-ONNFQVAWSA-N
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Description

2-Dodecen-4-one is an organic compound with the molecular formula C12H22O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) within its structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Dodecen-4-one can be synthesized through several methods. One common approach involves the reaction of 1-dodecene with ozone, followed by reductive workup to yield the desired ketone. Another method includes the use of diketene and 3-hydroxy-1-nonene, which undergoes a series of reactions to form this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale ozonolysis of 1-dodecene, followed by catalytic hydrogenation. This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Dodecen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction of this compound typically yields the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ketones and alcohols, depending on the nucleophile used.

Scientific Research Applications

2-Dodecen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-dodecen-4-one involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with proteins and enzymes, altering their conformation and activity. This interaction can lead to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Dodecenal: Similar in structure but contains an aldehyde group instead of a ketone.

    2-Dodecen-4-yne: Contains a triple bond instead of a double bond.

    2-Dodecen-1-yl-succinic anhydride: Contains an anhydride functional group.

Uniqueness

2-Dodecen-4-one is unique due to its specific carbonyl group placement and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

65570-26-5

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

(E)-dodec-2-en-4-one

InChI

InChI=1S/C12H22O/c1-3-5-6-7-8-9-11-12(13)10-4-2/h4,10H,3,5-9,11H2,1-2H3/b10-4+

InChI Key

RBDKOLXWSXOZLC-ONNFQVAWSA-N

Isomeric SMILES

CCCCCCCCC(=O)/C=C/C

Canonical SMILES

CCCCCCCCC(=O)C=CC

Origin of Product

United States

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